Boditrectinib

TRK resistance Solvent-front mutation NTRK fusion

Boditrectinib (CAS 1940165-80-9), also known as AUM601, HL5101, NOV1601, and CHC-2014, is a synthetic, small-molecule pan-tropomyosin-related kinase (TRK) inhibitor with a molecular weight of 438.47 g/mol. It is categorized as an orally bioavailable antineoplastic agent and is currently in clinical development as a potential therapy for cancers characterized by NTRK gene fusions and TRK resistance mutations.

Molecular Formula C23H24F2N6O
Molecular Weight 438.5 g/mol
CAS No. 1940165-80-9
Cat. No. B10856254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoditrectinib
CAS1940165-80-9
Molecular FormulaC23H24F2N6O
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F
InChIInChI=1S/C23H24F2N6O/c24-17-4-5-19(25)18(14-17)20-2-1-10-30(20)21-7-11-31-23(28-21)16(15-27-31)3-6-22(32)29-12-8-26-9-13-29/h3-7,11,14-15,20,26H,1-2,8-10,12-13H2/b6-3+/t20-/m1/s1
InChIKeyBQFYCHBYISNPFW-SQZHUTIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boditrectinib (CAS 1940165-80-9) for Research Procurement: A Selective Pan-TRK Inhibitor with Distinct Resistance Mutation Activity


Boditrectinib (CAS 1940165-80-9), also known as AUM601, HL5101, NOV1601, and CHC-2014, is a synthetic, small-molecule pan-tropomyosin-related kinase (TRK) inhibitor with a molecular weight of 438.47 g/mol . It is categorized as an orally bioavailable antineoplastic agent [1] and is currently in clinical development as a potential therapy for cancers characterized by NTRK gene fusions and TRK resistance mutations [2].

Why Boditrectinib Cannot Be Substituted with First-Generation TRK Inhibitors Like Larotrectinib or Entrectinib


The critical differentiation of Boditrectinib lies in its ability to address a key clinical failure mode of first-generation TRK inhibitors: acquired resistance due to secondary kinase domain mutations. While agents like larotrectinib and entrectinib are effective initially against tumors with NTRK fusions, their clinical utility is frequently curtailed by the emergence of on-target resistance mutations, particularly those in the solvent-front (e.g., TRKA G595R, TRKC G623R) and gatekeeper regions [1]. Boditrectinib was designed to inhibit not only wild-type TRKA, TRKB, and TRKC but also these clinically relevant resistance variants , making it a non-interchangeable asset for research focused on resistance mechanisms or for projects requiring sustained pathway inhibition in models that may evolve resistance [2].

Boditrectinib Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence vs. Key TRK Inhibitors


Differentiation in Resistance Mutation Coverage: Direct Comparison with First-Generation TRK Inhibitors Larotrectinib and Entrectinib

Boditrectinib's primary differentiator is its activity against common TRK resistance mutations, which are not effectively targeted by first-generation inhibitors. Larotrectinib and entrectinib, the class leaders, show a drastic loss of potency against the solvent-front mutation TRKA G595R and the xDFG mutation TRKA G667C, with IC50 values escalating into the micromolar range [1]. In contrast, Boditrectinib was specifically engineered and demonstrated to maintain inhibitory activity against these and other resistance variants, including TRKC G623R . This profile is comparable to next-generation inhibitors like selitrectinib and repotrectinib, but with the distinction of being a distinct chemical entity with a separate intellectual property and clinical development path .

TRK resistance Solvent-front mutation NTRK fusion Acquired resistance

Comparative Clinical Development and Regulatory Status of Boditrectinib vs. Key TRK Inhibitors

Boditrectinib (AUM601) has received Orphan Drug Designation from the U.S. FDA for the treatment of solid tumors with NTRK gene fusions, a designation that underscores its potential to address an unmet medical need, particularly in the context of resistance [1]. As of 2022, it completed Phase 1 clinical trials and is Phase 2-ready, with a defined recommended Phase 2 dose (RP2D) of 200-300 mg QD based on safety and pharmacokinetic data [2]. This places it at a distinct stage compared to the approved first-generation inhibitors (larotrectinib and entrectinib) and is more advanced than many other preclinical or early clinical-stage next-generation TRK inhibitors [3].

Clinical trial Orphan drug designation Phase 2 Regulatory status

Purity and Supply Chain Differentiation for Boditrectinib vs. Generic Pan-TRK Inhibitors

For research use, Boditrectinib is supplied with a specified purity of >98% as determined by High-Performance Liquid Chromatography (HPLC) . This level of analytical certification is critical for reproducibility in biological assays. Furthermore, the compound is available through a defined supply chain linked to its developer (AUM Biosciences), and a 10 kg GMP (Good Manufacturing Practice) campaign for Phase II clinical trials has been completed, indicating a robust and scalable manufacturing process . This contrasts with the variable quality and unknown supply chain provenance that can be associated with sourcing less common or earlier-stage analogs from non-primary vendors.

Purity Quality control Research grade Supply chain

Boditrectinib: Optimized Research and Preclinical Application Scenarios Based on Evidence-Based Differentiation


Modeling and Overcoming Acquired Resistance to First-Generation TRK Inhibitors

Boditrectinib is the optimal tool for creating and interrogating models of acquired resistance to TRK inhibition. Use it in long-term cell line experiments or patient-derived xenograft (PDX) models to study the emergence of secondary mutations like TRKA G595R and TRKC G623R, or to test novel combination therapies designed to prevent or delay the onset of resistance. Its ability to maintain activity against these variants makes it superior to first-generation inhibitors like larotrectinib in this context .

Translational Research for NTRK Fusion-Positive Cancers with High Risk of Relapse

For preclinical studies in indications with a known high frequency of NTRK fusions (e.g., pediatric gliomas, secretory breast carcinoma, certain sarcomas), Boditrectinib provides a more clinically predictive tool than early-generation pan-TRK inhibitors. Its advancement to Phase 2 clinical trials with a defined human dose provides a strong translational anchor for designing in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies [1].

Investigating TRK Signaling in Neurodegenerative and Inflammatory Disease Models

Beyond oncology, Boditrectinib serves as a potent chemical probe for dissecting the role of TRK signaling in non-oncologic processes. Its high selectivity (as inferred from its design and class profile) reduces the confounding effects of off-target kinase inhibition, making it a valuable reagent for studies in neuroscience (e.g., neurotrophin signaling, pain) and inflammation, where TRK receptors play a significant role [2].

High-Throughput Screening and Assay Development for Next-Generation TRK Inhibitors

The availability of Boditrectinib at high purity (>98% by HPLC) and with established solubility (10 mM in DMSO) makes it an ideal reference standard for developing and validating biochemical and cell-based assays for screening next-generation TRK inhibitors . Its well-characterized activity against resistance mutants allows for the creation of robust counterscreens to identify novel compounds with even broader resistance coverage.

Technical Documentation Hub

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29 linked technical documents
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